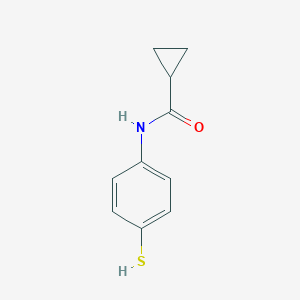
N-(4-巯基苯基)环丙烷甲酰胺
描述
Synthesis Analysis
The synthesis of N-(4-mercaptophenyl)cyclopropanecarboxamide involves a reaction in tert-butyl alcohol at 90℃ for 1 hour . A suspension of compound A and cyclopropane carboxylic acid (4-mercapto-phenyl)-amide in t-butanol was degassed by evacuation, then flushed with nitrogen. The mixture was stirred at 90 C under nitrogen atmosphere for 1 hour then the solvent was removed in vacuo. The residue was dissolved in ethyl acetate and washed with an aqueous solution of potassium carbonate and sodium chloride. The organic extract was dried over magnesium sulphate, concentrated to a low volume and allowed to crystallize. The product was collected as colorless crystals .Molecular Structure Analysis
The molecular structure of N-(4-mercaptophenyl)cyclopropanecarboxamide is represented by the InChI string: InChI=1S/C10H11NOS/c12-10(7-1-2-7)11-8-3-5-9(13)6-4-8/h3-7,13H,1-2H2,(H,11,12) . The Canonical SMILES representation is: C1CC1C(=O)NC2=CC=C(C=C2)S .Physical And Chemical Properties Analysis
N-(4-mercaptophenyl)cyclopropanecarboxamide has a molecular weight of 193.27 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass is 193.05613515 g/mol and the Monoisotopic Mass is also 193.05613515 g/mol . The Topological Polar Surface Area is 30.1 Ų and the Heavy Atom Count is 13 .科学研究应用
合成技术:Harrop等人(2003年)的研究讨论了相关化合物N,N'-双(2-巯基苯基)吡啶-2,6-二甲酰胺和N-2-巯基苯基-2'-吡啶甲酰胺的合成,这些化合物是从2-氨基硫酚和适当的酸氯化物合成的。这种方法与含有杂原子的芳香酸氯化物兼容,表明了类似化合物的潜在合成途径(Harrop, Rodriguez, & Mascharak, 2003)。
模拟酶活性:Tyler等人(2003年)探索了相关化合物N,N'-双(2-巯基苯基)吡啶-2,6-二甲酰胺的Co(III)配合物,以了解Cys-S氧化在含Co的腈水合酶中的作用。他们的发现为类似化合物的可能酶作用提供了见解(Tyler, Noveron, Olmstead, & Mascharak, 2003)。
化学连接中的催化作用:Cowper等人(2015年)对结构相关的3/4-巯基苯甲磺酸酯的研究揭示了它们作为天然化学连接的催化剂的用途。这表明N-(4-巯基苯基)环丙烷甲酰胺在类似情境中可能具有催化应用(Cowper, Sze, Premdjee, Bongat White, Hacking, & Macmillan, 2015)。
药物合成:Mekhael等人(2011年)讨论了环丙烷甲酰胺的合成,暗示类似方法可能适用于合成N-(4-巯基苯基)环丙烷甲酰胺,以供药物使用(Mekhael, Linden, & Heimgartner, 2011)。
Co(III)配合物中的转化:Tyler等人(2001年)关于使用类似配体将偶氮亚甲基转化为羧胺基团的Co(III)配合物的研究可以提供有关类似条件下相关化合物反应性的见解(Tyler, Olmstead, & Mascharak, 2001)。
相关化合物的表征:Özer等人(2009年)对N-(芳基氨基甲硫酰基)环己烷甲酰胺衍生物的研究,包括结构表征和合成方法,可以为类似化合物如N-(4-巯基苯基)环丙烷甲酰胺的研究提供信息(Özer, Arslan, VanDerveer, & Külcü, 2009)。
抗多巴胺药合成:Yamaguchi等人(2003年)描述了环丙烷甲酰胺的对映选择性合成作为抗多巴胺药,展示了类似化合物的潜在药物应用(Yamaguchi, Kazuta, Abe, Matsuda, & Shuto, 2003)。
钯催化的环丙烷芳基化:Parella等人(2013年)讨论了Pd催化的直接芳基化反应,用于在环丙烷中产生环丙烷甲酰胺,这可能与修改类似化合物如N-(4-巯基苯基)环丙烷甲酰胺相关(Parella, Gopalakrishnan, & Babu, 2013)。
属性
IUPAC Name |
N-(4-sulfanylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-10(7-1-2-7)11-8-3-5-9(13)6-4-8/h3-7,13H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSVARXVWRFLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587363 | |
| Record name | N-(4-Sulfanylphenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-mercaptophenyl)cyclopropanecarboxamide | |
CAS RN |
639090-54-3 | |
| Record name | N-(4-Sulfanylphenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)
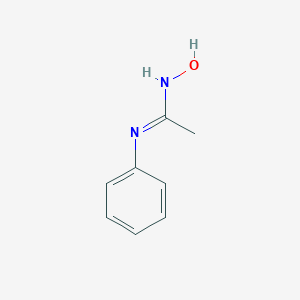
![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)
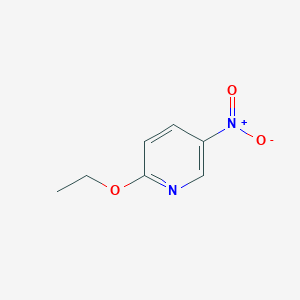
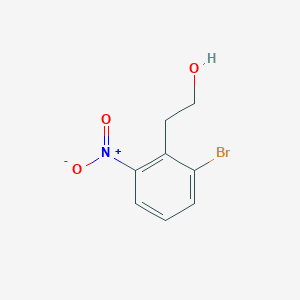
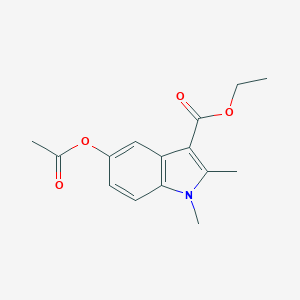
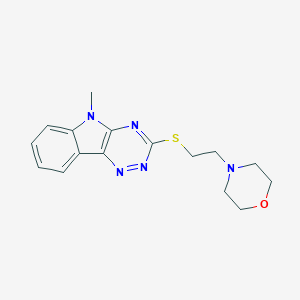
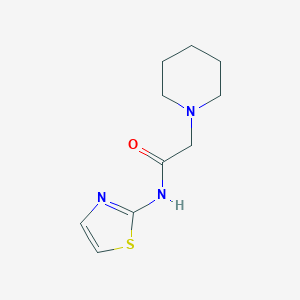
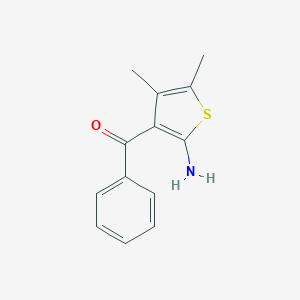
![3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B183325.png)
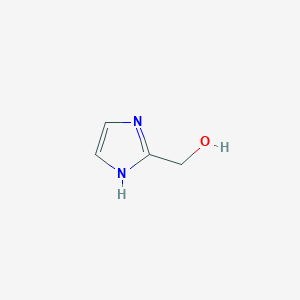
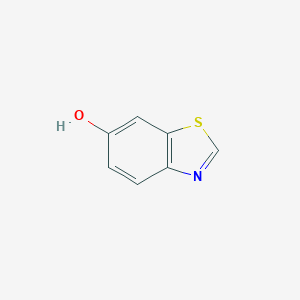
![Thieno[3,2-b]pyridin-6-ol](/img/structure/B183330.png)